4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves several steps. . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways .
Comparison with Similar Compounds
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: These compounds have a pyridine ring but may have different functional groups attached, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSBTCNTNAZAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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